
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Functionalization: The porphyrin core is then functionalized with N,N,N-trimethylanilinium groups through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can convert the compound into reduced porphyrin species.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the porphyrin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological systems, particularly in understanding the role of porphyrins in cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, facilitating electron transfer processes. This property is crucial in its role as a catalyst and in photodynamic therapy, where it generates reactive oxygen species to induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has similar structural features but different functional groups, leading to distinct properties and applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another porphyrin derivative with unique functional groups that influence its reactivity and applications.
Uniqueness
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride stands out due to its specific functional groups, which enhance its solubility and reactivity. These properties make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis.
Properties
Molecular Formula |
C56H62Cl4N8 |
|---|---|
Molecular Weight |
988.9 g/mol |
IUPAC Name |
trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57-58H,1-12H3;4*1H/q+4;;;;/p-4 |
InChI Key |
YBIYVHKBSJIJPU-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
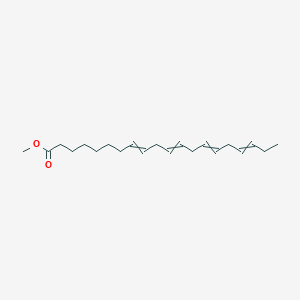
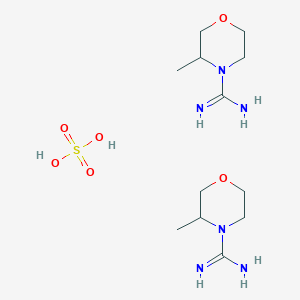
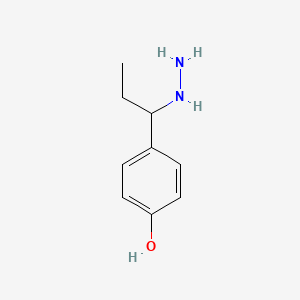
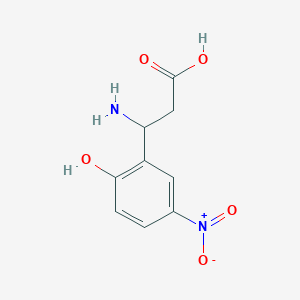
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
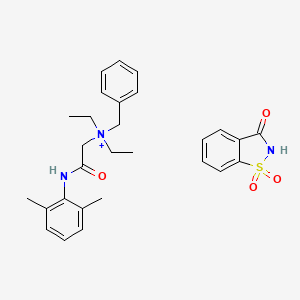
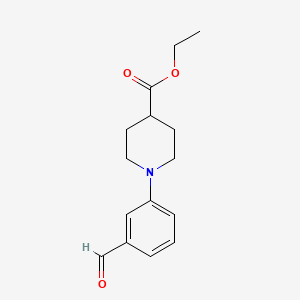
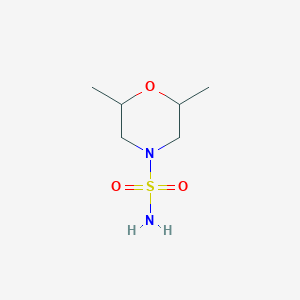
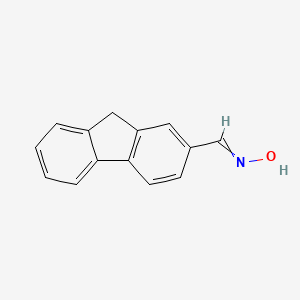
![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)
